molecular formula C31H35N3O5 B2979214 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide CAS No. 1184986-75-1

4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide

Katalognummer B2979214
CAS-Nummer: 1184986-75-1
Molekulargewicht: 529.637
InChI-Schlüssel: GTCVPJACOWYABO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that contains several functional groups, including a quinazolinone ring, benzyl group, and isopentylbenzamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using methods such as the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . These methods involve the formation of a diastereomeric morpholinone derivative which is then transformed into a tetrahydroisoquinoline .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and rings. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Wissenschaftliche Forschungsanwendungen

Cellular Proliferation in Tumors

A study explored the use of a derivative of the compound for evaluating cellular proliferation in tumors through PET imaging, highlighting its potential in assessing the proliferative status of solid tumors. This study presented a significant correlation between the compound's uptake in tumors and the Ki-67 proliferation index, suggesting its promise as a non-invasive method to gauge tumor growth and response to therapy (Dehdashti et al., 2013).

Sigma-2 Receptor Probe

Another research avenue explored a derivative's binding affinity to sigma-2 receptors, indicating its utility as a ligand for studying these receptors in vitro. The study's findings support the compound's potential in investigating the sigma-2 receptor's role in cancer and neurodegenerative diseases (Xu et al., 2005).

Novel Synthesis Methods

Research into novel synthesis methods for quinazolinones, involving derivatives of the compound, has been reported. Such methods are critical for developing new pharmaceuticals, providing a streamlined approach to generating these compounds with potential therapeutic effects (Hikawa et al., 2012).

Antioxidant Studies

Derivatives have also been synthesized and evaluated for their antioxidant properties, revealing that some exhibit significant radical scavenging capabilities. These findings suggest potential applications in protecting against oxidative stress-related conditions (Al-azawi, 2016).

Inhibitors of VEGFR2

In the context of anticancer research, derivatives containing the 1,3,4-oxadiazole scaffold have shown potent inhibitory activity against VEGFR2, a key target in tumor angiogenesis. This underlines the potential for developing new anticancer agents based on this chemical framework (Qiao et al., 2015).

Safety and Hazards

Without specific studies on this compound, it’s difficult to provide information on its safety and hazards. As with all chemicals, it should be handled with care and appropriate safety measures should be taken .

Eigenschaften

IUPAC Name

4-[[6,7-dimethoxy-1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(3-methylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N3O5/c1-20(2)14-15-32-29(35)23-12-10-22(11-13-23)18-34-30(36)25-16-27(38-4)28(39-5)17-26(25)33(31(34)37)19-24-9-7-6-8-21(24)3/h6-13,16-17,20H,14-15,18-19H2,1-5H3,(H,32,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCVPJACOWYABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC(C)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.